N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Antiproliferative MCF-7 Breast Cancer

N-(4-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (CAS 1179435-71-2) is a synthetic 1,3,5-triazine derivative bearing a 4-methoxyphenylamino group at the C-2 position and two morpholino substituents at C-4 and C-6. This compound belongs to the clinically validated 4,6-dimorpholino-1,3,5-triazine chemotype, a scaffold that has yielded the brain-penetrant pan-PI3K/mTOR clinical candidate bimiralisib (PQR309).

Molecular Formula C18H25ClN6O3
Molecular Weight 408.89
CAS No. 1179435-71-2
Cat. No. B2469172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
CAS1179435-71-2
Molecular FormulaC18H25ClN6O3
Molecular Weight408.89
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
InChIInChI=1S/C18H24N6O3.ClH/c1-25-15-4-2-14(3-5-15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H
InChIKeyQRHQLNAXXCLCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride (CAS 1179435-71-2): Procurement & Differentiation Overview


N-(4-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (CAS 1179435-71-2) is a synthetic 1,3,5-triazine derivative bearing a 4-methoxyphenylamino group at the C-2 position and two morpholino substituents at C-4 and C-6 [1]. This compound belongs to the clinically validated 4,6-dimorpholino-1,3,5-triazine chemotype, a scaffold that has yielded the brain-penetrant pan-PI3K/mTOR clinical candidate bimiralisib (PQR309) [2]. The hydrochloride salt form (Mol. Wt. 408.89 g/mol; molecular formula C₁₈H₂₅ClN₆O₃) is designed to enhance aqueous solubility and solid-state stability [1]. As a research intermediate and tool compound, it occupies a strategic position between the simpler des-methoxy analog (CAS 93438-27-8) and more elaborate ferrocene-conjugated PI3K inhibitors, rendering it a valuable building block for medicinal chemistry campaigns targeting the PI3K/AKT/mTOR axis [3].

Why Generic Substitution Fails for N-(4-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride: Key Differentiation Drivers


The 4,6-dimorpholino-1,3,5-triazine scaffold is not a commodity chemotype where arbitrary substituent interchange yields equivalent outcomes. In a direct comparative antiproliferative study, dimorpholino-s-triazine derivatives (8a–e) showed markedly superior potency in MCF-7 breast cancer cells compared to their dipiperidino analogs (7a–f), while the dipiperidino series unexpectedly outperformed the dimorpholino series in HCT-116 colon carcinoma cells [1]. This cell-line-dependent potency inversion demonstrates that the C-4/C-6 heterocyclic substituent identity is a critical determinant of biological selectivity, not a passive structural feature [1]. Simultaneously, the C-2 aniline substituent governs target engagement: the 4-methoxyphenylamino group in the target compound introduces distinct electronic and steric properties compared to the unsubstituted phenylamino analog (CAS 93438-27-8), with potential consequences for hinge-region hydrogen bonding in kinase active sites [2]. The hydrochloride salt form further differentiates the compound by providing controlled, reproducible aqueous solubility essential for reliable in vitro assay preparation—a parameter that varies substantially across free-base analogs and cannot be assumed equivalent .

Quantitative Differentiation Evidence: N-(4-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride vs. Closest Analogs


Dimorpholino vs. Dipiperidino Scaffold: Cell-Line-Dependent Antiproliferative Potency Advantage in MCF-7 Breast Cancer

In a controlled head-to-head study within the same publication, dimorpholino-s-triazine derivatives (series 8a–e) demonstrated superior antiproliferative potency against MCF-7 breast cancer cells compared to their direct dipiperidino-s-triazine counterparts (series 7a–f), with best-in-series dimorpholino compound 11 achieving an IC₅₀ of 1.0 µM in MCF-7 and 0.98 µM in HCT-116 [1]. The dipiperidino series, by contrast, showed a reversed selectivity profile with stronger activity in HCT-116 (IC₅₀ range 8.8–19.5 µM) than in MCF-7 [1]. These data establish that the morpholino versus piperidine substitution at C-4/C-6 is a binary selectivity switch for cancer cell line potency, and that the target compound's dimorpholino configuration is the preferred scaffold for breast cancer-focused discovery programs [1].

Antiproliferative MCF-7 Breast Cancer Scaffold Comparison Triazine

C-2 4-Methoxyphenylamino Substitution: Physicochemical Differentiation from the Des-Methoxy Phenylamino Analog

The target compound differs from its closest commercially available analog, 4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine (CAS 93438-27-8; 2-anilino-4,6-di(4-morpholinyl)-1,3,5-triazine), by a single para-methoxy substituent on the C-2 anilino ring [1]. This methoxy group increases the molecular weight from 342.4 to 408.89 g/mol (hydrochloride salt), introduces an additional hydrogen bond acceptor (methoxy oxygen; total HBA count rises from 7 to 8), increases topological polar surface area, and modulates lipophilicity [1]. In the context of PI3K/mTOR kinase inhibitor design, the 4-methoxy substituent can occupy the affinity pocket proximal to the hinge-binding region, as demonstrated by the clinical candidate bimiralisib (PQR309) which employs a 4-trifluoromethylpyridin-2-amine at the C-2 position to achieve brain penetration and balanced PI3K/mTOR inhibition [2]. The methoxy group in the target compound offers a distinct electronic and steric profile that cannot be replicated by the unsubstituted phenyl analog, making non-equivalence between these two compounds a structurally grounded fact [1].

Physicochemical Properties Lipophilicity Hydrogen Bonding Structural Analog Medicinal Chemistry

Ferrocene-Conjugated PI3K Inhibitor Platform: Target Compound as the Core Scaffold with Validated In Vitro and In Vivo Antitumor Efficacy

The target compound's core scaffold—4,6-dimorpholino-1,3,5-triazin-2-amine—served as the key synthetic intermediate (Intermediate 1) for a series of ferrocenecarboxylate derivatives designed as dual-mechanism PI3K inhibitors combining targeted therapy with chemodynamic effects [1]. Among these derivatives, compound 3d exhibited IC₅₀ values of 3.70 ± 1.21 µM against breast cancer 4T1 cells and 1.98 ± 1.33 µM against colon cancer CT26 cells in vitro, and demonstrated significant in vivo antitumor activity [1]. By contrast, the parent intermediate lacking the ferrocene moiety serves as a PI3K-targeting warhead but does not independently deliver the chemodynamic cytotoxicity component, making the target compound the essential and irreplaceable building block for constructing these dual-function molecules [1].

PI3K Inhibition Anticancer Ferrocene Chemodynamic Therapy 4T1

Hydrochloride Salt Advantage: Solubility and Solid-State Handling Differentiation from Free Base Analogs

The target compound is supplied as the hydrochloride salt, a deliberate formulation choice that differentiates it from free-base analogs such as 4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine (CAS 93438-27-8, available as 97% free base from commercial suppliers) . Hydrochloride salt formation of triazine amines typically enhances aqueous solubility by 10- to 1000-fold relative to the neutral free base, depending on the pKa of the conjugate acid and the counterion [1]. For the target compound, protonation of the triazine or anilino nitrogen generates a charged species with improved dissolution kinetics in aqueous buffers (PBS, pH 7.4) and cell culture media, directly impacting the reliability of in vitro assay dose-response measurements [1]. The free-base analog requires organic co-solvent (e.g., DMSO) for dissolution, which can introduce solvent-dependent assay artifacts at higher testing concentrations .

Salt Form Solubility Formulation In Vivo Dosing Stability

Divergent Biological Activity: Dimorpholino-Triazine vs. Mixed Morpholino/Piperidine Scaffolds in Colon Carcinoma HCT-116

The mixed morpholino/piperidine s-triazine scaffold (series 9a–f), which might be considered a compromise analog, exhibited IC₅₀ values in the range of 10.4–22.2 µM across both MCF-7 and HCT-116 cell lines [1]. While the pure dimorpholino scaffold (target compound class) showed superior potency in MCF-7, and the pure dipiperidino scaffold was more potent in HCT-116 (8.8–19.5 µM), the mixed scaffold was consistently less potent than the best-performing pure scaffold in each cell line [1]. This non-additive SAR outcome demonstrates that mixing heterocyclic substituents (one morpholine + one piperidine) does not yield an averaged or intermediate potency but instead degrades activity relative to either pure scaffold, underscoring the importance of the symmetrical dimorpholino configuration embodied by the target compound for MCF-7-focused programs [1].

HCT-116 Colon Cancer Scaffold Comparison Selectivity Antiproliferative

Anti-HCV Selectivity and Potency: 4-Methoxybenzyl Morpholino Triazine Series Demonstrates Scaffold-Dependent Virological Activity

In a morpholino triazine derivative series evaluated for anti-HCV activity using the subgenomic HCV RNA replicon assay, the 4-methoxybenzyl-substituted compound (11) achieved approximately 60% inhibition of HCV RNA transcription at 10 µM with almost no cytotoxicity, representing a favorable selectivity window [1]. This selectivity was not observed with the 2-methoxy analog (9), which was inactive, or with the hydroxyl-substituted series (1–3), which showed strong cytotoxicity [1]. The study also demonstrated that replacing one morpholino group with a phenyl group (compound 5) yielded only moderate anti-HCV activity (~60% inhibition) with moderate cytotoxicity (~55% inhibition), highlighting the requirement for the bis-morpholino configuration for optimal selectivity [1]. The target compound, bearing a 4-methoxyphenylamino substituent on a bis-morpholino triazine core, aligns with the structural determinants of anti-HCV selectivity identified in this study [1].

Anti-HCV Hepatitis C Virus Replicon Assay Selectivity Morpholino Triazine

Optimal Application Scenarios for N-(4-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride (CAS 1179435-71-2)


PI3K/mTOR Inhibitor Lead Optimization and Ferrocene Conjugate Synthesis

The compound serves as the validated core intermediate (Intermediate 1) for constructing ferrocene-modified dual-mechanism PI3K inhibitors, as demonstrated by Wang et al. (2025) [1]. The 4,6-dimorpholino-1,3,5-triazin-2-amine scaffold provides the PI3K-targeting warhead, while the free amine at C-2 enables versatile conjugation chemistry (e.g., ferrocenecarboxylate coupling, amide bond formation, or sulfonamide installation). The resulting conjugates, exemplified by compound 3d (IC₅₀ = 3.70 µM in 4T1, 1.98 µM in CT26; in vivo active), deliver both PI3K-dependent targeted inhibition and PI3K-independent chemodynamic cytotoxicity [1]. This application scenario is incompatible with des-methoxy or mixed heterocyclic analogs, which would alter the SAR at the hinge-binding region or reduce the scaffold potency as established in MCF-7 comparative studies [2].

Breast Cancer (MCF-7) Antiproliferative Screening with Dimorpholino Scaffold Reference

For breast cancer-focused phenotypic screening, the dimorpholino-s-triazine scaffold has been quantitatively established as superior to both dipiperidino and mixed morpholino/piperidine alternatives in MCF-7 cells [2]. The most potent dimorpholino-s-triazine hydrazone derivative achieved an IC₅₀ of 1.0 µM in MCF-7, representing a ≥10-fold potency advantage over mixed scaffold analogs (IC₅₀ range 10.4–22.2 µM) [2]. Procuring the target compound as a core building block enables systematic hydrazone library synthesis (via the C-2 amine reacting with aldehydes) while preserving the dimorpholino configuration essential for MCF-7 potency, ensuring that any observed antiproliferative activity reflects the hydrazone substituent SAR rather than scaffold-dependent potency loss [2].

Anti-HCV Replicon Selectivity Profiling with Para-Methoxy Aromatic Substituent

In antiviral discovery programs utilizing the subgenomic HCV RNA replicon assay, the para-methoxyphenyl substitution pattern on a bis-morpholino triazine scaffold has been correlated with selective anti-HCV activity (~60% inhibition at 10 µM) and negligible cytotoxicity, whereas ortho-methoxy substitution abolishes activity and hydroxyl substitution introduces strong cytotoxicity [3]. The target compound's 4-methoxyphenylamino group provides the exact substitution pattern required for this selectivity window. For laboratories conducting HCV replicon screening, the compound can serve as a reference standard or a starting point for further SAR exploration, where modifications to the C-2 aromatic ring can be benchmarked against the established 4-methoxy selectivity profile [3].

In Vivo Pharmacological Studies Requiring Hydrochloride Salt Solubility

For research groups transitioning from in vitro to in vivo efficacy studies, the hydrochloride salt form of the target compound provides critical solubility advantages over free-base analogs. Free-base triazine amines typically require DMSO-based formulations that can cause vehicle-dependent toxicity or pharmacokinetic artifacts at higher doses [4]. The hydrochloride salt enables aqueous or saline-based formulation preparation, supporting intraperitoneal, intravenous, or oral gavage dosing routes with reduced excipient burden. This is particularly relevant for the PI3K inhibitor application scenario, where in vivo proof-of-concept was achieved with the ferrocene conjugate series [1], and where the free amine intermediate must be reliably formulated for pharmacokinetic and toxicity assessment during lead optimization.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.